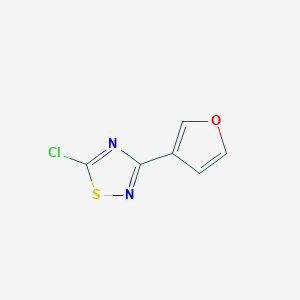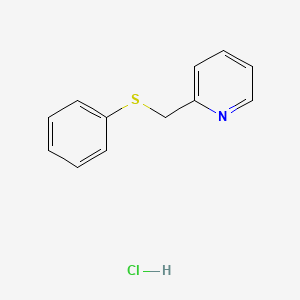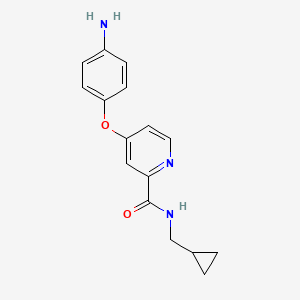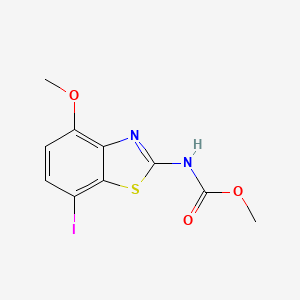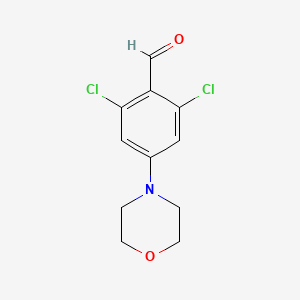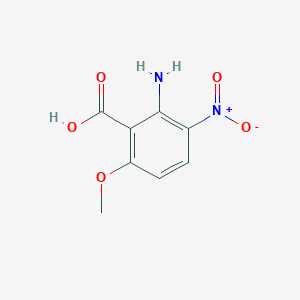
2-Amino-6-methoxy-3-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-6-methoxy-3-nitro-benzoic acid is an organic compound with the molecular formula C8H8N2O5 It is a derivative of benzoic acid, characterized by the presence of amino, methoxy, and nitro functional groups on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-methoxy-3-nitro-benzoic acid typically involves multiple steps. One common method starts with the nitration of 2-amino-6-methoxybenzoic acid. . The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of 2-amino-6-methoxy-3-nitro-benzoic acid may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-6-methoxy-3-nitro-benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to a nitro group or other oxidized forms.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Reduction: The major product is 2-amino-6-methoxy-3-amino-benzoic acid.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Oxidation: The major products include oxidized derivatives of the amino group.
Wissenschaftliche Forschungsanwendungen
2-amino-6-methoxy-3-nitro-benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies related to enzyme inhibition and as a probe for understanding biochemical pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-amino-6-methoxy-3-nitro-benzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amino and methoxy groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-3-methoxybenzoic acid: Similar structure but lacks the nitro group.
2-amino-6-methoxybenzoic acid: Similar structure but lacks the nitro group.
3-nitrobenzoic acid: Similar structure but lacks the amino and methoxy groups.
Uniqueness
2-amino-6-methoxy-3-nitro-benzoic acid is unique due to the presence of all three functional groups (amino, methoxy, and nitro) on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H8N2O5 |
|---|---|
Molekulargewicht |
212.16 g/mol |
IUPAC-Name |
2-amino-6-methoxy-3-nitrobenzoic acid |
InChI |
InChI=1S/C8H8N2O5/c1-15-5-3-2-4(10(13)14)7(9)6(5)8(11)12/h2-3H,9H2,1H3,(H,11,12) |
InChI-Schlüssel |
MRWQATKAWVAROO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])N)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[3-(Methyloxy)phenyl]thieno[2,3-b]pyridin-4(7H)-one](/img/structure/B8635024.png)
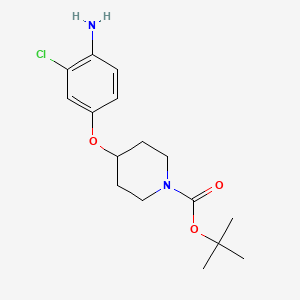
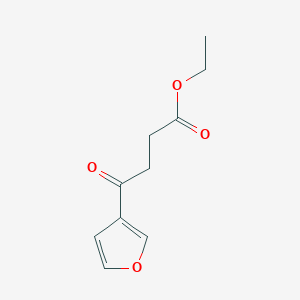

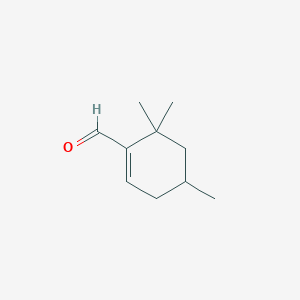
![4-[(4-Acetylmorpholin-2-yl)methylamino]-3-nitrobenzenesulfonamide](/img/structure/B8635083.png)
